N-(2-(4-(2-(p-tolyloxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride
Description
N-(2-(4-(2-(p-tolyloxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride is a synthetic small molecule characterized by a benzo[d][1,3]dioxole (methylenedioxyphenyl) core linked to a piperazine-ethyl chain. The piperazine ring is further substituted with a 2-(p-tolyloxy)acetyl group, and the compound is stabilized as a hydrochloride salt.
Properties
IUPAC Name |
N-[2-[4-[2-(4-methylphenoxy)acetyl]piperazin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5.ClH/c1-17-2-5-19(6-3-17)29-15-22(27)26-12-10-25(11-13-26)9-8-24-23(28)18-4-7-20-21(14-18)31-16-30-20;/h2-7,14H,8-13,15-16H2,1H3,(H,24,28);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGAPBQSTVMHDAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CCNC(=O)C3=CC4=C(C=C3)OCO4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are D2 dopamine receptors and 5-HT2A serotonin receptors . These receptors play a crucial role in the regulation of various neurological and psychological processes, including mood, cognition, and perception.
Mode of Action
The compound acts as an antagonist at both D2 dopamine and 5-HT2A serotonin receptors. By binding to these receptors, it prevents the action of naturally occurring neurotransmitters, dopamine and serotonin, respectively. This results in a decrease in the overactivity of these neurotransmitters, which is often associated with certain psychiatric disorders.
Biochemical Pathways
The compound’s action on D2 dopamine and 5-HT2A serotonin receptors affects multiple biochemical pathways. The inhibition of D2 receptors can lead to a reduction in the positive symptoms of schizophrenia, such as hallucinations and delusions. On the other hand, the blockade of 5-HT2A receptors can help alleviate the negative symptoms of schizophrenia, such as social withdrawal and lack of motivation.
Pharmacokinetics
The compound’s lipophilicity, size, and charge may also influence its pharmacokinetic profile.
Result of Action
The antagonistic action of the compound on D2 dopamine and 5-HT2A serotonin receptors can result in a significant reduction in the symptoms of psychiatric disorders, such as schizophrenia. This includes a decrease in hallucinations, delusions, social withdrawal, and lack of motivation.
Biological Activity
N-(2-(4-(2-(p-tolyloxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride is a complex compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine core substituted with a p-tolyloxy group and a benzo[d][1,3]dioxole moiety. Its structure is indicative of potential interactions with various biological targets, particularly in the central nervous system (CNS) and other physiological systems.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzodioxole derivatives, including those similar to our compound. Research indicates that compounds containing the benzodioxole moiety exhibit significant cytotoxicity against various cancer cell lines. For instance, a study reported that certain benzodioxole derivatives demonstrated IC50 values in the range of 3.94 to 9.12 mM against Hep3B liver cancer cells, suggesting moderate to high anticancer activity compared to standard treatments like Doxorubicin .
Table 1: Cytotoxicity of Benzodioxole Derivatives
| Compound | IC50 (mM) | Cell Line |
|---|---|---|
| 2a | 3.94 | Hep3B |
| 2b | 9.12 | Hep3B |
| Doxorubicin | <1 | Hep3B |
Neuropharmacological Effects
The compound's piperazine structure suggests potential activity at neurotransmitter receptors. Research into similar piperazine derivatives has shown efficacy as anxiolytics and anticonvulsants. For example, compounds with structural similarities have been evaluated for their binding affinity to central benzodiazepine receptors (CBR) and peripheral benzodiazepine receptors (PBR), revealing varying degrees of activity depending on specific substitutions .
The biological activity of this compound is likely mediated through multiple pathways:
- Receptor Modulation : The compound may modulate GABAergic transmission by interacting with GABA_A receptors, which are crucial for anxiolytic effects.
- Antioxidant Activity : Some studies have indicated that benzodioxole derivatives possess antioxidant properties, reducing oxidative stress in cellular models .
- Cell Cycle Inhibition : Research has demonstrated that certain derivatives can induce cell cycle arrest in cancer cells, specifically at the G2-M phase, indicating a mechanism for their anticancer effects .
Case Studies
A notable case study involved the evaluation of a related benzodioxole derivative in a preclinical model of liver cancer. The study found that treatment with the compound led to significant reductions in tumor size and improved survival rates compared to control groups . Another study focused on its neuropharmacological effects, showing promise in reducing anxiety-like behaviors in rodent models when administered at specific dosages.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several pharmacologically active molecules, enabling comparisons based on substituents, target selectivity, and pharmacokinetic properties. Below is an analysis of key analogs:
ASN90 (O-GlcNAcase Inhibitor)
- Structure : (S)-N-(5-(4-(1-(benzo[d][1,3]dioxol-5-yl)ethyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)acetamide hydrochloride.
- Comparison: Shared Features: Both compounds incorporate a benzo[d][1,3]dioxole group and a piperazine-ethyl backbone. Divergences: ASN90 replaces the p-tolyloxy acetyl group with a thiadiazole-acetamide moiety, enhancing its selectivity for O-GlcNAcase (OGA) inhibition. The thiadiazole ring in ASN90 improves metabolic stability compared to the ether-linked p-tolyl group in the target compound . Activity: ASN90 exhibits nanomolar potency against OGA (IC₅₀ = 12 nM), while the target compound’s activity remains uncharacterized but may diverge due to its distinct substituents .
Ziprasidone-Related Compounds
- Structure : USP Ziprasidone Related Compound B (5,5'-Bis(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-6,6'-dichloro-3-hydroxy-3,3'-biindoline-2,2'-dione).
- Comparison :
- Shared Features : Piperazine-ethyl linkage and aromatic heterocycles (benzo[d]isothiazole vs. benzo[d][1,3]dioxole).
- Divergences : The bis-piperazine and biindoline framework in Ziprasidone analogs confer dual receptor antagonism (e.g., serotonin and dopamine), whereas the target compound’s single piperazine and p-tolyloxy group suggest narrower target specificity .
Piperazine-Based Cholinesterase Inhibitors
- Structure : N-((1-Benzylpiperidin-3-yl)methyl)-N-(2-(2-(4-((4-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)piperazin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)ethoxy)ethyl)naphthalene-2-sulfonamide.
- Comparison :
- Shared Features : Piperazine-ethyl chain and aromatic sulfonamide/ether groups.
- Divergences : The nitrobenzoxadiazole and triazole substituents in this compound enhance butyrylcholinesterase (BChE) inhibition (IC₅₀ = 0.8 µM), whereas the target compound’s p-tolyloxy group may prioritize lipophilicity over enzyme affinity .
BMY7378 (α1-Adrenoceptor Antagonist)
- Structure : 8-[2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl]-8-azaspiro[4,5]decane-7,9-dione.
- Comparison: Shared Features: Ethyl-piperazine linkage and aryl ether groups (2-methoxyphenyl vs. p-tolyloxy). Divergences: BMY7378’s spirodecane-dione moiety confers high α1D-adrenoceptor selectivity (pKi = 8.2), while the target compound’s benzo[d][1,3]dioxole may shift activity toward serotonin or sigma receptors .
Structural and Pharmacokinetic Data Table
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis likely parallels methods for related piperazine-ethyl derivatives, such as hydrogenation with Pd/C and HCl, as seen in .
- Target Hypotheses: Structural analogs suggest possible activity against cholinesterases, adrenoceptors, or protein-modifying enzymes like OGA. Further in vitro profiling is required.
Q & A
Basic Research: Synthesis and Structural Characterization
Q: What are the critical steps in synthesizing N-(2-(4-(2-(p-tolyloxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride, and how can purity be optimized? A:
- Key Synthesis Steps :
- Coupling Reactions : React benzo[d][1,3]dioxole-5-carboxylic acid derivatives with ethylenediamine-linked piperazine intermediates via carbodiimide-mediated coupling (e.g., EDC/HOBt) in aprotic solvents like DMF or DCM .
- Acetylation : Introduce the p-tolyloxyacetyl group using chloroacetyl chloride followed by nucleophilic substitution with p-tolyloxy sodium salt .
- Salt Formation : Treat the free base with HCl in anhydrous ether to precipitate the hydrochloride salt .
- Purity Optimization :
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate >95% pure product .
- Recrystallization : Purify from ethanol/ethyl acetate mixtures to remove unreacted intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
